molecular formula C19H21N3O5S B2435516 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 1251608-44-2

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2435516
CAS No.: 1251608-44-2
M. Wt: 403.45
InChI Key: AILHZHFTKTXFGF-UHFFFAOYSA-N
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Description

1-(2-(Indolin-1-yl)-2-oxoethyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one is a complex organic compound that features a unique combination of indoline, morpholine, and pyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Indoline Derivative: Starting with indoline, a suitable electrophile is introduced to form the indolin-1-yl moiety.

    Pyridinone Formation: The pyridinone ring is synthesized separately, often through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The indoline derivative is then coupled with the pyridinone ring through a condensation reaction, forming the core structure.

    Morpholine Sulfonylation: Finally, the morpholine group is introduced via sulfonylation, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalyst Optimization: Using specific catalysts to increase reaction efficiency.

    Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield.

    Purification Techniques: Employing advanced purification methods such as chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Indolin-1-yl)-2-oxoethyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.

Scientific Research Applications

1-(2-(Indolin-1-yl)-2-oxoethyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used in the synthesis of advanced materials and as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Pathway Modulation: The compound can influence various signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Indolin-1-yl)-2-oxoethyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one: shares similarities with other indoline and pyridinone derivatives.

    Morpholine-containing Compounds: Compounds with morpholine groups exhibit similar chemical properties.

Uniqueness

    Structural Complexity: The combination of indoline, morpholine, and pyridinone moieties is unique.

    Chemical Properties:

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-morpholin-4-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c23-18-6-5-16(28(25,26)21-9-11-27-12-10-21)13-20(18)14-19(24)22-8-7-15-3-1-2-4-17(15)22/h1-6,13H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILHZHFTKTXFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C=CC3=O)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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